2-Chlorounguinol
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Overview
Description
2-Chlorounguinol is an organic compound with the molecular formula C19H17ClO5 and a molecular weight of 360.79 g/mol . It is a depsidone derivative, which is a type of secondary metabolite produced by fungi. This compound has been identified as a useful organic compound for research related to life sciences .
Preparation Methods
2-Chlorounguinol can be synthesized from marine fungi, specifically Aspergillus unguis . The synthetic route involves chemical induction and plasma-induced mutagenesis, which effectively influence the secondary metabolism of the fungi . The structures of the compounds are identified using spectroscopic analysis and comparison with literature data .
Chemical Reactions Analysis
2-Chlorounguinol undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include spectroscopic investigations and X-ray crystallography . The major products formed from these reactions are depsidone derivatives such as nidulin and unguinol .
Scientific Research Applications
2-Chlorounguinol has a wide range of scientific research applications. It has been shown to have moderate to strong activity towards different microbes . In bioassays, it inhibited acetylcholinesterase with an IC50 of 56.75 μM . Additionally, it has been studied for its potential antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) . The compound has also been evaluated for its pharmacological properties and potential utility in asthma therapy .
Mechanism of Action
The mechanism of action of 2-Chlorounguinol involves its interaction with specific molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, which is an enzyme that breaks down acetylcholine in the nervous system . This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects. Additionally, this compound has been shown to reduce TMEM16A-mediated apical chloride currents, which are involved in mucus secretion in asthma .
Comparison with Similar Compounds
2-Chlorounguinol is similar to other depsidone derivatives such as nidulin, nornidulin, and unguinol . These compounds share similar structures and biological activities. this compound is unique in its ability to inhibit acetylcholinesterase and reduce TMEM16A-mediated chloride currents . This makes it a valuable compound for research in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C19H17ClO5 |
---|---|
Molecular Weight |
360.8 g/mol |
IUPAC Name |
1-[(Z)-but-2-en-2-yl]-8-chloro-3,9-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one |
InChI |
InChI=1S/C19H17ClO5/c1-5-8(2)11-6-12(21)9(3)17-18(11)24-14-7-13(22)16(20)10(4)15(14)19(23)25-17/h5-7,21-22H,1-4H3/b8-5- |
InChI Key |
KZPINWADEGOBQG-YVMONPNESA-N |
Isomeric SMILES |
C/C=C(/C)\C1=CC(=C(C2=C1OC3=C(C(=C(C(=C3)O)Cl)C)C(=O)O2)C)O |
Canonical SMILES |
CC=C(C)C1=CC(=C(C2=C1OC3=C(C(=C(C(=C3)O)Cl)C)C(=O)O2)C)O |
Origin of Product |
United States |
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